molecular formula C14H17BrO4 B3032973 Diethyl 2-(2-bromobenzyl)malonate CAS No. 66192-11-8

Diethyl 2-(2-bromobenzyl)malonate

Cat. No.: B3032973
CAS No.: 66192-11-8
M. Wt: 329.19 g/mol
InChI Key: GTTUKNWHBBEELY-UHFFFAOYSA-N
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Description

Diethyl 2-(2-bromobenzyl)malonate (CAS 66192-11-8) is a strategically valuable compound in organic and medicinal chemistry synthesis. It is a cornerstone reagent that combines the versatility of the malonate ester group with the reactivity of an ortho-brominated benzyl substituent. Its primary application is in the malonic ester synthesis, a fundamental method for constructing carbon-carbon bonds and synthesizing substituted carboxylic acids. The acidic proton on the central carbon atom can be readily deprotonated with bases such as sodium ethoxide to form a stabilized enolate. This potent nucleophile undergoes alkylation with various electrophiles, enabling the elongation and functionalization of carbon chains. Subsequent hydrolysis and decarboxylation of the alkylated product provides access to substituted acetic acid derivatives. Beyond classic alkylation, the 2-bromobenzyl group significantly expands the compound's utility. The bromine atom serves as an excellent handle for modern transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows researchers to introduce a wide array of functional groups at the ortho position of the benzyl moiety, making it a key intermediate for building complex molecular architectures, such as those found in pharmaceuticals and agrochemicals. Furthermore, the ortho-bromine enables intramolecular cyclization reactions, facilitating the synthesis of various carbo- and heterocyclic systems. The compound is synthesized via the alkylation of diethyl malonate with 2-bromobenzyl bromide, a reliable process that yields a high-purity product essential for predictable research outcomes. It is available in bulk quantities with a typical purity of >99%, as confirmed by HPLC, GCMS, and NMR analysis. This product is intended for research applications as a pharmaceutical intermediate and fine chemical, and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-[(2-bromophenyl)methyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO4/c1-3-18-13(16)11(14(17)19-4-2)9-10-7-5-6-8-12(10)15/h5-8,11H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTUKNWHBBEELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511512
Record name Diethyl [(2-bromophenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66192-11-8
Record name Diethyl [(2-bromophenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diethyl 2 2 Bromobenzyl Malonate

Alkylation Approaches via Malonic Ester Synthesis

The primary method for synthesizing Diethyl 2-(2-bromobenzyl)malonate is through the malonic ester synthesis. This versatile and well-established reaction involves the alkylation of a malonic ester, such as diethyl malonate, at the carbon atom situated between the two carbonyl groups. wikipedia.orgstudysmarter.co.uk

Nucleophilic Displacement with 2-Bromobenzyl Halides

The synthesis is typically achieved through the nucleophilic displacement of a halide from 2-bromobenzyl halide by the enolate of diethyl malonate. pharmaxchange.infojove.com The most common alkylating agent used for this purpose is 2-bromobenzyl bromide. prepchem.com

The reaction proceeds by first deprotonating diethyl malonate with a suitable base to form a resonance-stabilized enolate ion. libretexts.org This enolate then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-bromobenzyl bromide in an SN2 reaction, displacing the bromide ion and forming the desired C-C bond. libretexts.orglibretexts.org

A general representation of the reaction is as follows:

Step 1: Enolate Formation: Diethyl malonate reacts with a base (e.g., sodium ethoxide) to form the diethyl malonate enolate. libretexts.org

Step 2: Alkylation: The enolate ion attacks 2-bromobenzyl bromide, resulting in the formation of this compound and a salt byproduct (e.g., sodium bromide). prepchem.com

A specific example of this synthesis involves adding diethyl malonate to a solution of sodium in ethanol (B145695), followed by the addition of 2-bromobenzyl bromide. The reaction mixture is then heated to ensure completion. prepchem.com

The choice of base and solvent is critical for the success of the malonic ester synthesis, influencing both the reaction rate and the yield of the desired product.

Bases:

Sodium Ethoxide (NaOEt): This is a commonly used base for the deprotonation of diethyl malonate. libretexts.org It is typically prepared by reacting sodium metal with absolute ethanol. orgsyn.org The use of an alkoxide base corresponding to the ester group (i.e., ethoxide for ethyl esters) is crucial to prevent transesterification, a side reaction that can reduce the yield of the desired product. wikipedia.org

Sodium Hydride (NaH): In some cases, sodium hydride is used as the base. reddit.com

Potassium Carbonate (K₂CO₃): Anhydrous potassium carbonate in a solvent like dimethylformamide (DMF) has also been employed for the synthesis of similar compounds. chemicalbook.com

Solvents:

Ethanol: Absolute ethanol is a common solvent when using sodium ethoxide as the base. prepchem.comorgsyn.org

Dimethylformamide (DMF): DMF is another solvent that can be used, particularly with bases like potassium carbonate. chemicalbook.com

Diethyl Carbonate: This solvent has been used in some alkylation procedures to achieve high yields. google.com

The following table summarizes a typical experimental setup for the synthesis:

Reactant/ReagentMolar RatioRole
Diethyl Malonate1.2Substrate
Sodium1.06Base Precursor
2-Bromobenzyl Bromide1.0Alkylating Agent
Ethanol-Solvent
Data derived from a representative synthesis procedure. prepchem.com

Several reaction parameters can significantly impact the yield and selectivity of the synthesis of this compound.

Temperature: The reaction is often initiated at room temperature and then heated to reflux to drive the reaction to completion. prepchem.com

Reaction Time: A typical reaction time involves refluxing for several hours. prepchem.com

Purity of Reactants: The use of dry and pure reactants and solvents is important to minimize side reactions. For instance, using absolute ethanol is recommended to avoid unwanted hydrolysis. orgsyn.org

Side Reactions:

Dialkylation: A major side reaction in malonic ester synthesis is the formation of a dialkylated product. wikipedia.org This occurs when the mono-alkylated product is deprotonated and reacts with another molecule of the alkylating agent. Using an excess of the malonic ester can help to minimize this. reddit.com

Elimination: With certain alkyl halides, E2 elimination can compete with the desired SN2 reaction. libretexts.org

One documented synthesis reported a yield of 71% for this compound. prepchem.com

Mechanistic Analysis of α-Alkylation in Malonate Systems

The α-alkylation of malonic esters is a classic example of a carbon-carbon bond-forming reaction. patsnap.com The mechanism involves several key steps:

Deprotonation: The process begins with the abstraction of an acidic α-hydrogen from the diethyl malonate by a base. The pKa of diethyl malonate is approximately 13, making its α-protons relatively acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. libretexts.orglibretexts.org This results in the formation of a resonance-stabilized enolate ion. pharmaxchange.info The negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, which accounts for its stability. jove.com

Nucleophilic Attack: The resulting enolate ion is a potent nucleophile. masterorganicchemistry.com It attacks the electrophilic carbon of the alkyl halide (in this case, the benzylic carbon of 2-bromobenzyl bromide) in an SN2 reaction. libretexts.org This step is subject to the typical constraints of SN2 reactions, favoring primary and methyl halides. libretexts.org

Product Formation: The nucleophilic attack leads to the displacement of the halide leaving group and the formation of the new carbon-carbon bond, yielding the alkylated malonic ester. wikipedia.org

Considerations for Industrial Scale-Up and Process Optimization

Scaling up the synthesis of this compound from a laboratory to an industrial scale introduces several challenges that require careful consideration and process optimization.

Key areas for optimization include:

Raw Material Sourcing and Cost: The cost and availability of starting materials, such as diethyl malonate and 2-bromobenzyl bromide, are significant factors in the economic viability of large-scale production.

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and throughput while ensuring safety.

Solvent and Base Selection: The choice of solvent and base impacts not only the reaction efficiency but also has implications for cost, safety, and environmental impact. Industrial processes may favor less hazardous and more easily recyclable solvents.

Work-up and Purification: Developing efficient and scalable methods for product isolation and purification is critical. This may involve techniques like distillation, crystallization, or chromatography, each with its own set of challenges for large-scale operations.

Waste Management: The disposal of byproducts and waste streams must be handled in an environmentally responsible and cost-effective manner.

Safety: The handling of flammable solvents, reactive reagents, and potentially hazardous byproducts requires stringent safety protocols and engineering controls.

Recent advancements in chemical synthesis, such as the use of phase-transfer catalysis, can offer improvements in efficiency and sustainability for industrial-scale malonic ester syntheses. scribd.com Additionally, the use of alternative catalysts and reaction media is an area of ongoing research to develop greener and more economical synthetic routes. patsnap.com

Reactivity and Post Synthetic Transformations of Diethyl 2 2 Bromobenzyl Malonate

Transformations at the Malonate Ester Moiety

The reactivity of the malonate ester portion of the molecule is central to its utility in synthesis. The two ester groups can undergo hydrolysis, decarboxylation, and transesterification, providing pathways to various carboxylic acid derivatives.

The hydrolysis of diethyl malonate and its derivatives is a fundamental transformation that typically proceeds in a two-step manner to yield malonic acid and the corresponding alcohol. oecd.org This reaction can be catalyzed by either acid or base. In the case of Diethyl 2-(2-bromobenzyl)malonate, hydrolysis of the ester groups leads to the formation of 2-(2-bromobenzyl)malonic acid. This di-acid is a key intermediate for further transformations, particularly decarboxylation. Generally, the hydrolysis of diethyl esters can be achieved under basic conditions, for instance, by heating with aqueous solutions. beilstein-journals.org

Derivatives of malonic acid are known to undergo decarboxylation upon heating, a reaction that involves the loss of a molecule of carbon dioxide to form a mono-carboxylic acid. masterorganicchemistry.com This process is a key step in the malonic ester synthesis, allowing for the formation of substituted acetic acids.

The selective decarboxylation of the malonic acid derivative obtained from the hydrolysis of this compound is crucial for the synthesis of the corresponding acetic acid. The reaction conditions play a significant role in achieving this selectivity. The presence of electron-withdrawing groups, such as the bromine atom on the benzyl (B1604629) ring, can make the substrate more susceptible to decarboxylation. In some cases, vigorous hydrolysis conditions, such as refluxing in a mixture of aqueous hydrobromic acid and acetic acid, can lead directly to the decarboxylated product. beilstein-journals.org Milder conditions might be required to isolate the intermediate malonic acid. The decarboxylation itself typically proceeds through a cyclic transition state, leading to an enol intermediate that tautomerizes to the final carboxylic acid. masterorganicchemistry.com

Transesterification is a process where the ester group of a compound is exchanged with another alcohol. In the case of diethyl malonate, this reaction can be catalyzed by various catalysts, including modified zirconia, to produce different malonate esters. researchgate.net For instance, the transesterification of diethyl malonate with benzyl alcohol can yield dibenzyl malonate and benzyl ethyl malonate. researchgate.net This type of transformation could be applied to this compound to replace the ethyl esters with other alkyl or aryl groups, thereby modifying the properties and reactivity of the molecule. To prevent transesterification during reactions where it is not desired, it is common to use a base with an alkoxide that matches the ester, for example, using sodium ethoxide with a diethyl ester. wikipedia.org

Decarboxylation Reactions and Carboxylic Acid Formation

Transformations Involving the Aryl Bromide Moiety

The aryl bromide functionality in this compound opens up another avenue for synthetic modifications. The bromine atom can act as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a variety of other functional groups at the ortho position of the benzyl ring. Furthermore, the presence of the bromine atom facilitates certain cyclization reactions. For instance, the bromine can serve as a leaving group in intramolecular reactions, leading to the formation of cyclic structures such as indenes. The reactivity of the aryl bromide can also be exploited in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds, although specific examples for this particular substrate are not detailed in the provided context.

Table of Reaction Products and Intermediates

Starting MaterialReaction TypeKey Reagents/ConditionsMajor Product(s)
This compoundHydrolysisAcid or base2-(2-Bromobenzyl)malonic acid
2-(2-Bromobenzyl)malonic acidDecarboxylationHeat2-(2-Bromobenzyl)acetic acid, CO₂
This compoundTransesterificationBenzyl alcohol, catalystBenzyl ethyl 2-(2-bromobenzyl)malonate, Dibenzyl 2-(2-bromobenzyl)malonate
This compoundNucleophilic SubstitutionNucleophileSubstituted benzyl derivative

Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality of this compound serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.orgnih.gov For this compound, the aryl bromide can readily couple with a range of boronic acids or their corresponding esters in the presence of a palladium catalyst and a base. libretexts.org

The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the malonate substrate, forming a palladium(II) species. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

This methodology allows for the introduction of various aryl, heteroaryl, alkenyl, or alkyl groups at the ortho-position of the benzyl moiety. The reaction conditions are generally mild, and the organoboron reagents are often stable and have low toxicity. libretexts.orgnih.gov The choice of ligand, base, and solvent is crucial for optimizing the reaction yield and scope.

Table 1: Typical Components for Suzuki-Miyaura Coupling

ComponentExamplesPurpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Facilitates the catalytic cycle
Ligand PPh₃, CataXCium A, dppfStabilizes the palladium center and influences reactivity
Organoboron Reagent Phenylboronic acid, Potassium alkenyltrifluoroboratesSource of the new carbon-based substituent libretexts.orgnih.gov
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent
Solvent Toluene, Dioxane, THF/WaterSolubilizes reactants and influences reaction rate

While direct examples involving this compound are not prevalent in literature, its structure is amenable to other cross-coupling reactions like the Heck and Stille couplings.

Heck Reaction: This reaction would involve the palladium-catalyzed coupling of the aryl bromide with an alkene. This would result in the formation of a new carbon-carbon bond, attaching a vinyl group to the aromatic ring and leading to stilbene-like structures.

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin reagent. libretexts.org Although effective, its application has become less common due to the high toxicity of organotin compounds compared to the relatively benign organoboron reagents used in Suzuki-Miyaura couplings. libretexts.org

The dual functionality of this compound allows for intramolecular palladium-catalyzed reactions, leading to the formation of cyclic compounds. organic-chemistry.org The enolate of the malonate ester can act as an intramolecular nucleophile, attacking the aryl-palladium intermediate formed after oxidative addition. This process can lead to the formation of five-, six-, or seven-membered rings, depending on the reaction conditions. organic-chemistry.org The choice of ligand and base is critical in controlling the ring size and efficiency of the cyclization. organic-chemistry.org

Furthermore, the malonate moiety itself can be directly arylated in intermolecular reactions. Palladium-catalyzed α-arylation of malonate esters is a well-established method for forming a quaternary carbon center. nih.gov While this compound already possesses a benzyl group, further arylation at the central carbon is theoretically possible under specific conditions, though it would require a different starting material like diethyl 2-bromo-2-(2-bromobenzyl)malonate. More commonly, related compounds like diethyl malonate are coupled with aryl halides. nih.govresearchgate.net The use of sterically hindered phosphine (B1218219) ligands is often necessary to favor the desired C-bound palladium enolate over the inactive O-bound chelate. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-poor. masterorganicchemistry.comyoutube.com This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. youtube.com

For this compound, the potential for an SNAr reaction is low under standard conditions. The molecule lacks strong electron-withdrawing groups on the aromatic ring to sufficiently activate the aryl bromide towards nucleophilic attack. youtube.com The malonate substituent is not strongly withdrawing. Therefore, direct displacement of the bromine atom by common nucleophiles via the SNAr mechanism is unlikely to be efficient without significant activation, such as through the use of highly reactive nucleophiles or harsh reaction conditions. rsc.org

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, transforming the electrophilic aromatic carbon into a potent nucleophile. utexas.edu

Grignard Reagents: The reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would form the corresponding Grignard reagent. byjus.comwikipedia.org This reaction involves the insertion of magnesium into the C-Br bond, reversing the polarity of the carbon atom. utexas.edu

However, a significant challenge in forming this specific Grignard reagent is the presence of the acidic α-hydrogen on the malonate moiety. Grignard reagents are very strong bases and would likely deprotonate the malonate, destroying the Grignard reagent as it forms. masterorganicchemistry.comlibretexts.org This intramolecular acid-base reaction is a major competing pathway. A potential strategy to overcome this would be to first deprotonate the malonate with a non-nucleophilic base and protect it before attempting the Grignard formation, or to use an excess of the Grignard-forming reagents.

Organolithium Compounds: Similarly, organolithium reagents can be prepared by reacting an organic halide with lithium metal, typically in a hydrocarbon solvent like pentane (B18724) or hexane. libretexts.orglibretexts.org These reagents are generally more reactive than their Grignard counterparts. libretexts.org The formation of the organolithium derivative of this compound would face the same significant challenge as the Grignard formation: the presence of the acidic proton on the malonate would lead to rapid intramolecular quenching of the highly basic organolithium species. libretexts.org Therefore, direct formation of a stable Grignard or organolithium reagent from this compound is highly problematic without modification or protection of the malonate group.

Applications of Diethyl 2 2 Bromobenzyl Malonate As a Versatile Synthetic Intermediate

Cyclization Strategies for Carbocyclic and Heterocyclic Systems

The bifunctional nature of diethyl 2-(2-bromobenzyl)malonate makes it an ideal substrate for cyclization reactions, enabling the efficient synthesis of fused ring systems. The interplay between the malonate portion and the bromobenzyl group can be exploited through various intramolecular strategies to forge new carbon-carbon bonds.

One of the most significant applications of this compound is its conversion to 4-bromo-2,3-dihydro-1H-inden-1-one (4-bromoindanone). This indanone derivative is a valuable scaffold for more complex molecules. The transformation involves an intramolecular cyclization that can be achieved through several efficient pathways.

The conversion of this compound into 4-bromoindanone can be effectively achieved through acid-catalyzed cyclization. This process typically involves the hydrolysis of the diester to the corresponding malonic acid, followed by decarboxylation to a 3-(2-bromophenyl)propanoic acid intermediate, which then undergoes an intramolecular Friedel-Crafts acylation to yield the indanone. Strong acids are employed to promote these sequential reactions, often in a one-pot manner.

A notable method involves heating the substituted malonate ester directly with a phosphoric acid-containing compound. This approach streamlines the synthesis by telescoping the hydrolysis, decarboxylation, and cyclization steps into a single operation, simplifying the route and making it more suitable for large-scale production. rsc.org Other strong acids have also been demonstrated to be effective for the cyclization of similar benzylmalonate substrates. For instance, methanesulfonic acid has been used to cyclize diethyl 2-(3,5-dimethoxybenzyl)malonate to the corresponding 5,7-dimethoxy-1-indanone in excellent yield. nih.gov The use of a Lewis acid like aluminum chloride (AlCl₃) is also a classic method for effecting the intramolecular Friedel-Crafts acylation step to form the indanone ring. frontiersin.org

Table 1: Examples of Acid-Catalyzed Cyclization to Indanones
SubstrateAcid CatalystConditionsProductYieldReference
This compoundPhosphoric Acid-containing compoundHeating4-Bromo-1-indanoneNot specified rsc.org
Diethyl 2-(3,5-dimethoxybenzyl)malonateMethanesulfonic Acid100 °C, 2 h5,7-Dimethoxy-1-indanone95% nih.gov
3-(2-Bromophenyl)propanoyl chlorideAlCl₃Heating in CS₂4-Bromo-1-indanone93% frontiersin.org
Benzenepropanoic acid, 2-bromo-4,5-dimethyl-PPA (H₃PO₄ + P₂O₅)90 °C, 2 h4-Bromo-6,7-dimethyl-1-indanone99% newdrugapprovals.org

The synthesis of the indanone framework from basic precursors can be designed as a one-pot process, which offers significant advantages in terms of operational simplicity and resource efficiency. A process starting from a substituted benzyl (B1604629) halide (like 2-bromobenzyl bromide) and a malonate ester exemplifies this strategy. rsc.org In this approach, the initial coupling reaction forms the this compound intermediate. Without isolation, this intermediate is then treated with a strong acid, such as a phosphoric acid-based reagent, to effect a cascade of hydrolysis, decarboxylation, and ring-closing annulation to furnish the final indanone product. rsc.org This method avoids the isolation and purification of the intermediate malonate, saving time, reducing costs, and minimizing waste, which is highly desirable for chemical manufacturing. rsc.orgresearchgate.net

The 4-bromoindanone synthesized from this compound is a strategic precursor for the construction of more complex fused polycyclic aromatic hydrocarbons (PAHs). The bromine atom on the aromatic ring serves as a versatile handle for modern cross-coupling reactions, enabling the annulation of additional rings.

A viable strategy involves palladium-catalyzed reactions such as the Suzuki or Heck coupling. wikipedia.orgorganic-chemistry.orglibretexts.org For example, the 4-bromoindanone can be coupled with a partner molecule, such as a vinyl boronic acid or an alkene, to introduce a new side chain. This new side chain can then be induced to cyclize onto the existing indanone framework. An intramolecular Heck reaction, where a newly introduced alkenyl chain couples back onto the aromatic ring, is a powerful method for forming an additional six-membered ring. wikipedia.orgnih.gov Subsequent aromatization of the resulting polycyclic ketone would lead to the formation of a fully aromatic PAH system. This stepwise annulation, beginning with the bromoindanone scaffold, provides a controlled and flexible approach to complex PAHs, which are of interest for applications in organic electronics and materials science. nih.govnih.govresearchgate.net

Intramolecular Cyclization to Indanone Frameworks

Building Block in the Synthesis of Complex Organic Molecules

The structural motif provided by benzylmalonates is found within a variety of complex organic molecules, including natural products. Diethyl benzylmalonate, a close analogue of the title compound, is a key starting material in the total synthesis of maculalactone A, a natural product with a unique structure. organic-chemistry.org This highlights the utility of the benzylmalonate template in constructing intricate molecular architectures.

The presence of the 2-bromo substituent in this compound offers a significant advantage for synthetic diversification. It allows for the introduction of a wide array of substituents onto the aromatic ring via cross-coupling chemistry either before or after the construction of a core scaffold. This capability is crucial for generating libraries of complex molecule analogues for structure-activity relationship (SAR) studies, enabling the fine-tuning of biological or material properties.

Intermediate in Medicinal Chemistry Programs

Indanone-based structures are prevalent in a multitude of pharmacologically active compounds. The ability to efficiently synthesize 4-bromoindanone makes this compound a highly relevant intermediate in medicinal chemistry. The bromoindanone core is particularly valuable as a precursor for kinase inhibitors and agents targeting neurodegenerative diseases. nih.govnih.govprepchem.com

A prominent example is the drug Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. nih.govnih.gov Donepezil features an N-benzylpiperidine moiety connected to a dimethoxyindanone (B14499123) core. frontiersin.orgnewdrugapprovals.org The synthesis of Donepezil and its numerous analogues often relies on the modification of a pre-formed indanone ring. The 4-bromoindanone derived from the title compound is an ideal starting point for creating novel Donepezil analogues. The bromine atom can be readily substituted using palladium-catalyzed cross-coupling reactions to introduce diverse chemical groups, allowing medicinal chemists to explore how different substituents impact the drug's efficacy and selectivity. frontiersin.orgnih.gov This strategic functionalization is a cornerstone of modern drug discovery programs aimed at developing new therapeutics with improved properties. nih.govcornell.edu

Advanced Methodological Considerations in Diethyl 2 2 Bromobenzyl Malonate Chemistry

Stereochemical Control in Reactions Utilizing Diethyl 2-(2-Bromobenzyl)malonate

The synthesis of enantiomerically pure compounds is a central goal of modern organic chemistry. For molecules derived from malonates, achieving stereochemical control at the α-carbon is of paramount importance. Asymmetric catalysis provides the most elegant solution, enabling the direct formation of chiral products with high enantioselectivity.

Phase-transfer catalysis (PTC) has emerged as a particularly powerful method for the enantioselective α-alkylation of malonic esters. frontiersin.orgnih.gov This technique involves using a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from cinchona alkaloids, to shuttle an enolate from an aqueous basic phase to an organic phase where it reacts with an electrophile. frontiersin.org

Research has demonstrated that the α-alkylation of malonates bearing two different ester groups can be achieved with high chemical yields and excellent enantioselectivities. frontiersin.orgnih.gov For example, the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates with various benzylic and allylic halides using a specifically designed (S,S)-3,4,5-trifluorophenyl-NAS bromide catalyst affords products with a quaternary chiral center in up to 99% yield and 98% enantiomeric excess (ee). frontiersin.orgnih.gov The reaction temperature was found to be a critical parameter, with lower temperatures generally leading to higher enantioselectivity. acs.org

This methodology is directly relevant to the chemistry of this compound. One could envision a strategy where diethyl malonate is first mono-alkylated with a different group, followed by an enantioselective phase-transfer-catalyzed benzylation with 2-bromobenzyl bromide to construct a chiral quaternary center. Alternatively, the malonate core of the title compound could be further alkylated using this method to generate stereochemically complex downstream products.

Table 3: Enantioselective Phase-Transfer Catalyzed α-Alkylation of a Malonate Substrate.
Electrophile (Alkyl Halide)ProductYield (%)Enantiomeric Excess (ee, %)Source
Benzyl (B1604629) bromide7e9995 frontiersin.org
4-Methoxybenzyl bromide7f9991 frontiersin.org
4-Trifluoromethylbenzyl bromide7g9098 frontiersin.org
2-Naphthylmethyl bromide7h9998 frontiersin.org
2-Bromobenzyl bromide7i9596 frontiersin.org
4-Bromobenzyl bromide7j9898 frontiersin.org
Allyl bromide7a9986 frontiersin.org
2-Methylallyl bromide7b9490 frontiersin.org

Data from the PTC alkylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (substrate 7) using (S,S)-3,4,5-trifluorophenyl-NAS bromide as the catalyst. This demonstrates the high efficiency and enantioselectivity of the method for a variety of electrophiles. frontiersin.org

Analytical Techniques for the Study of Diethyl 2 2 Bromobenzyl Malonate and Its Derivatives

Spectroscopic Characterization Methods in Reaction Monitoring

Spectroscopic methods are crucial for the real-time monitoring of chemical reactions and the structural elucidation of intermediates and final products. For Diethyl 2-(2-bromobenzyl)malonate, key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure. Both ¹H NMR and ¹³C NMR are used to confirm the identity of this compound. researchgate.net ¹H NMR is particularly useful for observing the protons of the ethyl groups, the benzylic methylene (B1212753) group, and the aromatic ring. ¹³C NMR complements this by identifying the carbon atoms of the carbonyl groups, the aromatic ring, and the ester functionalities. researchgate.netchemicalbook.com

Table 1: Predicted Spectroscopic Data for this compound

TechniqueSignal TypeExpected Chemical Shift (ppm)Notes
¹H NMRAromatic Protons (C₆H₄)~7.0-7.6Complex multiplet pattern due to the bromine substituent.
Malonate CH~3.8-4.0Triplet, coupled with the adjacent benzylic CH₂.
Benzylic CH₂~3.4-3.6Doublet, coupled with the malonate CH.
Ethyl Group (OCH₂CH₃)~4.2 (quartet), ~1.2 (triplet)Distinct signals for the methylene and methyl protons of the two ester groups.
¹³C NMRCarbonyl (C=O)~168-170Two signals for the ester carbonyls.
Aromatic Carbons (C₆H₄)~125-138Multiple signals corresponding to the aromatic ring carbons.
C-Br~122-124Signal for the carbon atom bonded to bromine.
Malonate CH~55-58Signal for the alpha-carbon of the malonate.
Ethyl Group (OCH₂CH₃)~61 (OCH₂), ~14 (CH₃)Signals for the carbons of the ethyl esters.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. In electron impact mass spectrometry of substituted diethyl malonates, a characteristic fragmentation pattern is the loss of the entire diethyl malonate moiety (a mass of 159 u). mdpi.com This β-cleavage is a fundamental mode of fragmentation that can be used for identification purposes. mdpi.com Other significant fragments arise from the cleavage of the benzyl (B1604629) group. mdpi.com

Chromatographic Separations for Product Purification and Analysis

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction. nih.gov For instance, in syntheses involving diethyl malonate derivatives, TLC can quickly show the consumption of starting materials and the formation of the product. nih.gov The choice of an appropriate solvent system (mobile phase) allows for clear separation of spots on the TLC plate, which can be visualized under UV light or by using chemical stains. rsc.org

Column Chromatography is the standard method for purifying the products of malonic ester syntheses on a preparative scale. rsc.org Using silica (B1680970) gel as the stationary phase, a solvent system, often a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is used to elute the components. taylorandfrancis.commdpi.com The polarity of the eluent is optimized to achieve effective separation of the desired alkylated malonate from unreacted starting materials and any dialkylated by-products, which are a common issue in malonic ester synthesis. wikipedia.org

Gas Chromatography (GC) is a powerful analytical technique for assessing the purity of volatile compounds and for quantitative analysis. researchgate.net It can be used to monitor reaction completion by quantifying the remaining starting materials, such as in reactions involving diethyl malonate derivatives where the disappearance of the starting material to below 1% can be tracked. google.com

High-Performance Liquid Chromatography (HPLC) is another valuable tool for the analysis and purification of malonate derivatives. mdpi.com For chiral derivatives, specialized chiral HPLC columns can be employed to separate and quantify enantiomers, which is critical in the synthesis of stereospecific compounds. frontiersin.org

Table 2: Chromatographic Methods for this compound and Derivatives

TechniquePurposeTypical ConditionsReference
Thin-Layer Chromatography (TLC)Reaction MonitoringStationary Phase: Silica gel 60 F254. Visualization: UV light, permanganate (B83412) or phosphomolybdic acid stain. rsc.orgfrontiersin.org
Flash Column ChromatographyProduct PurificationStationary Phase: Silica gel (e.g., 230-400 mesh). Mobile Phase: Heptane/Dichloromethane, Hexanes/Ethyl Acetate mixtures. rsc.orgtaylorandfrancis.commdpi.com
Gas Chromatography (GC)Purity Assessment & Reaction MonitoringUsed to confirm product purity and monitor reaction completion (e.g., <1% starting material). google.com
High-Performance Liquid Chromatography (HPLC)Analysis and PurificationColumn: C18. Mobile Phase: Acetonitrile/Water with formic acid. Chiral columns (e.g., Chiralpak) for enantiomer separation. mdpi.comfrontiersin.org

Compound Names

Future Research Trajectories for Diethyl 2 2 Bromobenzyl Malonate

Exploration of Novel Synthetic Pathways

The predominant method for synthesizing Diethyl 2-(2-bromobenzyl)malonate is the classical malonic ester synthesis. This involves the deprotonation of diethyl malonate with a base like sodium ethoxide, followed by nucleophilic substitution with 2-bromobenzyl bromide. While effective, future research can explore several avenues to enhance efficiency, yield, and substrate scope.

One promising trajectory is the investigation of alternative reaction conditions. For instance, the synthesis of the related compound Diethyl 2-(2-nitrobenzyl)malonate has been successfully achieved using potassium carbonate as the base in dimethylformamide (DMF). chemicalbook.com This suggests that a systematic study of different base and solvent combinations for the synthesis of this compound could lead to milder reaction conditions and improved yields.

Furthermore, advanced catalytic systems present a significant area for exploration. The use of phase-transfer catalysts could facilitate the reaction between the aqueous and organic phases, potentially eliminating the need for anhydrous solvents and simplifying the purification process. Another innovative approach involves a non-aqueous diazotization reaction. A patented method for a similar structure involves reacting a diazonium salt with diethyl malonate, achieving yields of up to 92% and reducing waste. google.com Adapting such a pathway could represent a significant leap forward from the traditional alkylation method.

Table 2: Comparison of Synthetic Pathways for Malonate Derivatives

Pathway Reagents Advantages Future Research Focus
Classical Alkylation Diethyl malonate, Sodium ethoxide, 2-bromobenzyl bromide, Ethanol (B145695) Well-established, reliable. Optimization of base/solvent system, yield improvement.
Alternative Base System Diethyl malonate, Potassium carbonate, DMF chemicalbook.com Potentially milder conditions, avoids strong alkoxides. Application to bromobenzyl derivative, kinetic studies.
Diazonium Salt Coupling 2,6-diethyl-4-methylphenyl diazonium salt, Diethyl malonate, Catalyst google.com High yield, non-aqueous system, less waste. Adapting the method for 2-bromobenzyl systems.

| Phase-Transfer Catalysis | Diethyl malonate, Alkyl halide, Quaternary ammonium (B1175870) salt | Reduced organic solvent use, simplified workup. | Screening of catalysts, optimization for the specific substrate. |

Development of New Molecular Architectures

The true potential of this compound lies in its role as a scaffold for constructing complex molecular architectures. The compound contains two key reactive sites: the malonate moiety, which can be further alkylated or used in condensation and cyclization reactions, and the aryl bromide, which is a handle for transition-metal-catalyzed cross-coupling reactions.

Future research will likely focus on leveraging these features to build novel heterocyclic systems, which are cornerstones of many pharmaceuticals. For example, derivatives of diethyl malonate are used to synthesize pyridinone cores and substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. acs.orgresearchgate.net this compound is an ideal precursor for intramolecular cyclization reactions. The bromine atom can act as a leaving group in reactions like intramolecular Heck or Suzuki-Miyaura couplings, leading to the formation of fused ring systems such as indene (B144670) derivatives.

Exploiting the compound in multicomponent reactions (MCRs) is another exciting frontier. MCRs allow the synthesis of complex molecules in a single step, improving efficiency and reducing waste. Designing MCRs that incorporate this compound could provide rapid access to libraries of novel compounds for biological screening. The development of such strategies would transform this simple building block into a powerful tool for medicinal chemistry and materials science. chemicalbook.com

Sustainable and Green Chemical Syntheses Involving the Compound

The principles of green chemistry are increasingly guiding synthetic strategies, and future research on this compound will be no exception. chemijournal.com The traditional synthesis, while effective, often involves volatile organic solvents and generates salt byproducts that require disposal. chemicalbook.com

A major area for future investigation is the use of biocatalysis. Enzymes, such as lipases, have been used for the synthesis of malonate polyesters under solvent-free conditions, offering a green alternative to conventional metal catalysts. rsc.org Exploring enzymatic routes for the alkylation of diethyl malonate could lead to highly selective and environmentally benign processes.

Another green approach is the development of solvent-free or "neat" reaction conditions. The condensation of 2-aminopyridines with diethyl malonate has been achieved without any solvent, using the malonate ester itself as the reaction medium. researchgate.net Applying this concept to the synthesis or subsequent reactions of this compound could significantly reduce solvent waste. Research into using greener solvents, such as water or ionic liquids, in conjunction with phase-transfer catalysis, also holds promise for developing more sustainable synthetic protocols.

Q & A

Q. What are the standard synthetic routes for preparing diethyl 2-(2-bromobenzyl)malonate?

this compound is typically synthesized via alkylation of diethyl malonate with 2-bromobenzyl bromide. A widely cited method involves:

  • Step 1 : Deprotonation of diethyl malonate using a strong base (e.g., NaH or KOtBu) to generate the enolate.
  • Step 2 : Alkylation with 2-bromobenzyl bromide under inert conditions, followed by acid quenching to yield the product.
  • Yield Optimization : Yields (~70–86%) depend on reaction scale and base selection. Smaller scales may require precise NaOH addition rates to avoid side reactions (e.g., dihydrolysis) .

Q. Key Data :

ParameterValue/ProcedureSource
BaseNaH or KOtBu
SolventTHF or DMF
Reaction Time12–24 h
Isolated Yield70–86%

Q. How can the monohydrolysis of this compound be optimized?

Monohydrolysis to produce the monoacid-monoester derivative is challenging due to competing dihydrolysis. Key strategies include:

  • Controlled Base Addition : Use a motorized syringe for slow NaOH addition to minimize over-hydrolysis.
  • Solvent System : Aqueous-organic biphasic systems (e.g., THF/H₂O) improve selectivity.
  • Temperature : Maintain 0–5°C to slow reaction kinetics .

Q. Example Protocol :

  • Dissolve this compound in THF.
  • Add 1.1 eq NaOH dropwise over 2 h at 0°C.
  • Extract the monoacid-monoester with EtOAc (yield: ~60–70%) .

Advanced Research Questions

Q. How do reaction conditions affect enantioselective alkylation of diethyl malonate derivatives?

Enantioselective alkylation requires chiral catalysts. For example:

  • Catalyst : L-proline (20–40 mol%) in pyridine enhances enantiomeric excess (e.g., 79% ee for diethyl 2-(2-cyanoethyl)malonate).
  • Substrate Ratio : A 1:1.2 molar ratio of diethyl malonate to electrophile (e.g., acrylonitrile) balances reactivity and selectivity.
  • Temperature : 35°C optimizes kinetic resolution without racemization .

Q. Critical Factors :

  • Steric hindrance at the α-carbon influences reaction rates.
  • Polar solvents (e.g., DMSO) stabilize transition states but may reduce yields .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Aromatic protons (δ 7.56–7.07 ppm), methylene groups (δ 3.34 ppm), and ester methyls (δ 1.20–1.25 ppm).
  • ¹³C NMR : Carbonyl carbons (δ 169.2 ppm), aromatic carbons (δ 137.1–124.7 ppm), and ester oxygens (δ 52.8–51.4 ppm) .

Q. High-Resolution Mass Spectrometry (HRMS) :

  • Confirm molecular ions (e.g., [M+H]⁺ for C₁₄H₁₇BrO₄: calc. 345.03, obs. 345.04) .

Q. Chromatography :

  • Chiral HPLC (Chiralpak OD-H column) resolves enantiomers using hexane/i-PrOH (90:10) .

Q. How can researchers address contradictory data in hydrolysis reactions (e.g., unexpected decarboxylation)?

Unexpected decarboxylation during hydrolysis (e.g., yielding 2-(perfluorophenyl)acetic acid instead of malonic acid) can arise from:

  • Acid/Base Strength : Strong acids (e.g., HBr/AcOH) promote decarboxylation. Use milder conditions (e.g., dilute HCl) for selective hydrolysis.
  • Substrate Stability : Electron-withdrawing groups (e.g., bromine) increase susceptibility to decarboxylation.
  • Mitigation : Pre-complexation with metal ions (e.g., Mg²⁺) stabilizes the malonate intermediate .

Q. Case Study :

  • Hydrolysis of diethyl 2-(perfluorophenyl)malonate with HBr/AcOH yielded 63% acetic acid derivative due to irreversible decarboxylation .

Q. What strategies enable functionalization of this compound for cross-coupling reactions?

The 2-bromobenzyl group facilitates Pd-catalyzed cross-coupling:

  • Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos with amines to install nitrogen substituents.
  • Suzuki-Miyaura Coupling : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives.
  • Cyclization : Intramolecular coupling forms fused heterocycles (e.g., pyridoindoles) .

Q. Example :

  • Diethyl 2-(pyridin-2-ylmethylene)malonate reacts with benzyne to form pyrido[1,2-a]indole malonates (53% yield) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.